N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, and a 2,4-dimethoxybenzyl group, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 2,4-dimethoxybenzylamine with a triazole derivative under controlled conditions. One common method includes the use of microwave-assisted heating to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as dichloromethane and reagents like trimethyloxonium tetrafluoroborate for methylation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the 2,4-dimethoxybenzyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)-4H-1,2,4-triazol-3-amine: Similar structure but with a single methoxy group, which can affect its reactivity and biological activity.
N-(2,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine: Features a phenyl group instead of a benzyl group, which can influence its chemical properties and applications.
Uniqueness
N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the 2,4-dimethoxybenzyl group. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-16-9-4-3-8(10(5-9)17-2)6-12-11-13-7-14-15-11/h3-5,7H,6H2,1-2H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRBPZSOZPPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=NN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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